molecular formula C21H16FN3O3S B2501266 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 862758-63-2

4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2501266
CAS No.: 862758-63-2
M. Wt: 409.44
InChI Key: TZZMAXLCLLCADD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazole family, featuring a benzenesulfonyl group substituted with fluorine at the para position, a phenyl group at position 2 of the oxazole ring, and a pyridin-3-ylmethyl amine moiety at position 3. Its molecular formula is C₂₁H₁₆FN₃O₃S, with a molecular weight of 409.44 g/mol. The pyridinylmethyl group may facilitate interactions with enzymes or receptors through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-17-8-10-18(11-9-17)29(26,27)21-20(24-14-15-5-4-12-23-13-15)28-19(25-21)16-6-2-1-3-7-16/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZMAXLCLLCADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step often involves the coupling of the pyridine moiety under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural Modifications in 1,3-Oxazole Derivatives

lists structurally related 1,3-oxazol-5-amine derivatives, enabling direct comparisons (Table 1):

Table 1: Structural and Molecular Comparison of 1,3-Oxazol-5-amine Derivatives

Compound ID Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target R1 = 4-fluorobenzenesulfonyl, R2 = phenyl, R3 = pyridin-3-ylmethyl C₂₁H₁₆FN₃O₃S 409.44 Reference compound
4 R1 = 4-fluorobenzenesulfonyl, R2 = phenyl, R3 = benzyl C₂₂H₁₇FN₂O₃S 408.45 Benzyl instead of pyridinylmethyl
6 R1 = 4-fluorobenzenesulfonyl, R2 = phenyl, R3 = 4-fluorobenzyl C₂₂H₁₆F₂N₂O₃S 426.44 Fluorinated benzyl side chain
7 R1 = benzenesulfonyl, R2 = phenyl, R3 = 4-fluorobenzyl C₂₂H₁₇FN₂O₃S 408.45 Non-fluorinated sulfonyl group

Key Observations :

  • Pyridinylmethyl vs. Benzyl Groups : The pyridinylmethyl group in the target compound may enhance solubility and receptor binding compared to benzyl analogs due to the nitrogen atom’s lone pair .
  • Fluorine Substitution: Fluorine at the benzenesulfonyl group (as in the target and compound 4) improves metabolic resistance compared to non-fluorinated analogs like compound 7 .

Heterocyclic Core Variations: Oxazole vs. Thiazole

describes 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine, a thiazole analog with a chlorine substituent. The chlorine atom in this compound may increase steric hindrance or modulate electronic effects compared to the target compound’s oxazole core .

Sulfonyl Group Modifications

and highlight compounds with dual sulfonyl groups or morpholine substituents:

  • : The compound 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine introduces a morpholine-propyl chain, enhancing solubility via the morpholine’s hydrophilic oxygen. However, the chlorophenyl group may reduce bioavailability compared to the target’s fluorophenyl group .
  • : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine features dual sulfonyl groups, which could increase acidity and hydrogen-bonding capacity but also molecular weight (468.94 g/mol) .

Biological Activity

4-(4-Fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a complex structure that includes a fluorobenzenesulfonyl group and an oxazole ring, which contribute to its biological properties. The molecular formula is C18H16F1N3O2SC_{18}H_{16}F_{1}N_{3}O_{2}S with a molecular weight of approximately 357.40 g/mol.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors for various enzymes, particularly those involved in cancer pathways and inflammation.
  • Modulation of Receptor Activity : The presence of the pyridine moiety suggests potential interactions with various receptors, which may lead to altered cellular signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives similar to the target compound. For instance:

  • Inhibition of Steroid Sulfatase (STS) : A study demonstrated that certain sulfonamide derivatives showed significant inhibition of STS, an enzyme implicated in breast cancer progression. Compounds exhibited IC50 values ranging from 0.18 μM to 1.38 μM against various cancer cell lines, indicating strong anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory properties have also been explored:

  • Nitric Oxide Production : In RAW264.7 macrophages stimulated by LPS (lipopolysaccharide), the compound exhibited a significant reduction in nitric oxide (NO) production, suggesting it may modulate inflammatory responses .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of sulfonamide derivatives, including those structurally related to the target compound. The results indicated that these compounds inhibited tumor growth in vivo and in vitro models, showcasing their potential as therapeutic agents in oncology.

Study 2: Inhibition of Pro-inflammatory Cytokines

Another investigation focused on the impact of the compound on pro-inflammatory cytokine production. The results showed that treatment with the compound significantly decreased levels of TNF-α and IL-6 in cell cultures compared to untreated controls .

Data Tables

Biological Activity IC50 Values (μM) Cell Lines Tested
Inhibition of STS0.18 - 1.38MCF-7, T47D
Anti-inflammatory (NO)N/ARAW264.7

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